Nimustine hydrochloride - 55661-38-6

Nimustine hydrochloride

Catalog Number: EVT-277142
CAS Number: 55661-38-6
Molecular Formula: C9H14Cl2N6O2
Molecular Weight: 309.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nimustine hydrochloride is a water-soluble nitrosourea compound developed in Japan []. Classified as an alkylating agent, it is a prodrug of chloroethylnitrosourea (CENU) []. Nimustine hydrochloride plays a crucial role in cancer research, particularly in the development of chemotherapeutic treatments for various cancers, including brain tumors [, , , ]. It has also been explored for its potential in treating psoriasis [].

Synthesis Analysis

Nimustine hydrochloride can be synthesized using 2-chloroethylamine as the starting material [, ]. The synthesis involves converting 2-chloroethylamine into isocyanate using bis(trichloromethyl) carbonate, followed by condensation, nitrosation, and finally, salification []. This method provides a simple and convenient route for the synthesis of Nimustine hydrochloride [].

Molecular Structure Analysis

The first crystal structure determination of Nimustine hydrochloride, a 2-chloroethyl-N-nitrosourea hydrochloride derivative, was achieved using X-ray powder diffraction and solid-state NMR []. The study confirmed protonation at a nitrogen atom of the pyrimidine ring through solid-state NMR spectroscopy [].

Applications

a) Cancer Research:

  • Brain Tumors: Nimustine hydrochloride is extensively studied for treating various brain tumors, including glioblastoma, anaplastic astrocytoma, and diffuse intrinsic pontine glioma (DIPG) [, , , , , , ]. Its efficacy has been demonstrated in both in vitro and in vivo studies [, , , ].

  • Other Cancers: Research also explored its use against malignant melanoma, leukemia, lymphoma, and lung cancer [, , , , , ].

  • Convection-Enhanced Delivery (CED): Studies investigated CED as a method to deliver Nimustine hydrochloride directly into brain tumors, potentially improving efficacy and minimizing systemic toxicity [, , , , , , ].
  • Cardiovascular Anomalies: Research utilized Nimustine hydrochloride to induce cardiovascular anomalies in rat and chick embryos, providing insights into the pathogenesis of congenital heart defects [, ].

d) Myelosuppression Research:

  • Predictive Modeling: Machine learning approaches were employed to model myelosuppression caused by Nimustine hydrochloride, aiming to predict adverse effects and personalize treatment [].
Future Directions
  • Optimizing CED for Brain Tumors: Further research is needed to optimize CED protocols for delivering Nimustine hydrochloride to brain tumors, focusing on catheter design, infusion parameters, and real-time monitoring techniques [, ].

  • Combination Therapies: Investigating the efficacy of Nimustine hydrochloride in combination with other chemotherapeutic agents, targeted therapies, or immunotherapies could potentially improve treatment outcomes [, , ].

  • Predictive Biomarkers: Identifying biomarkers to predict treatment response and toxicity to Nimustine hydrochloride would enable personalized therapy and improve patient outcomes [].

  • Drug Delivery Systems: Developing novel drug delivery systems for sustained and targeted delivery of Nimustine hydrochloride could enhance efficacy and reduce toxicity [, ].

Temozolomide

Compound Description: Temozolomide is an oral alkylating agent used in chemotherapy, particularly for brain tumors like glioblastoma. [, , , ] It acts by methylating DNA, leading to cell death. Temozolomide is known for its ability to cross the blood-brain barrier, making it effective in treating brain tumors.

Relevance: Temozolomide is often used in combination with Nimustine hydrochloride in treating gliomas, particularly in cases of recurrence. [, ] These two compounds are considered to have non-cross-resistant mechanisms of action, increasing the effectiveness of the therapy. [, ] This means that tumors resistant to one drug may still respond to the other.

Carboplatin

Compound Description: Carboplatin is a platinum-based chemotherapy drug used to treat various cancers, including brain tumors. [, , ] Like other platinum-based drugs, it works by binding to DNA and interfering with its replication, ultimately causing cell death.

Relevance: Carboplatin is investigated as a potential combination therapy agent with Nimustine hydrochloride, particularly for treating advanced malignant melanoma. [] This combination aims to improve the response rate and potentially provide a more favorable outcome for patients.

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug with a broad spectrum of activity against various cancers. [, , , , ] It exerts its anticancer effects by crosslinking with DNA, preventing DNA replication and transcription, and ultimately leading to cell death.

Dacarbazine

Compound Description: Dacarbazine (DTIC) is an alkylating agent used in chemotherapy, particularly for treating melanoma and Hodgkin's lymphoma. [, , , , , ] It works by interfering with DNA replication and RNA transcription, ultimately leading to cell death.

Relevance: Dacarbazine is frequently combined with Nimustine hydrochloride in treating malignant melanoma, forming the basis of the DAV (Dacarbazine, ACNU, Vincristine) regimen. [, , , ] This combination aims to achieve better tumor control and improve survival rates.

Vincristine

Compound Description: Vincristine is a chemotherapy drug derived from the periwinkle plant. [, , , , , ] It belongs to a class of drugs known as vinca alkaloids and acts by interfering with the cell division process, ultimately leading to cell death.

Relevance: Vincristine is a common component of combination chemotherapies, including those involving Nimustine hydrochloride. [, , , , ] A notable example is its inclusion in the DAV regimen for treating malignant melanoma. [, ]

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent used in chemotherapy to treat various cancers. [, , ] It works by damaging the DNA of cancer cells, preventing them from growing and dividing.

Relevance: Cyclophosphamide is a chemotherapy drug with a similar mechanism of action to Nimustine hydrochloride. [, , ] Both drugs are alkylating agents, but they may have different toxicity profiles.

Etoposide

Compound Description: Etoposide is a chemotherapy medication used to treat a variety of cancers. [, , ] It is a topoisomerase II inhibitor that prevents the repair of DNA strands, leading to cell death.

Relevance: Etoposide is investigated as a potential combination therapy agent with Nimustine hydrochloride for treating malignant gliomas. [] This combination aims to enhance treatment effectiveness and improve patient outcomes.

Melphalan

Compound Description: Melphalan is a chemotherapy drug belonging to the class of alkylating agents, specifically a nitrogen mustard. [] It is used to treat various cancers, including multiple myeloma and ovarian cancer.

Relevance: Melphalan is investigated as an alternative to Nimustine hydrochloride in conditioning regimens for childhood acute leukemia and lymphoma. [] While both drugs are alkylating agents, Melphalan was associated with lower pulmonary complications in this study.

Busulfan

Compound Description: Busulfan is a chemotherapy drug that belongs to the class of alkylating agents known as alkyl sulfonates. [] It works by interfering with DNA replication and is used to treat various cancers, particularly as part of conditioning regimens before stem cell transplantation.

Procarbazine

Compound Description: Procarbazine is a chemotherapy medication used to treat Hodgkin’s lymphoma and brain tumors. [, ] It is categorized as an alkylating agent and works by damaging the DNA of cancer cells.

Relevance: Procarbazine, along with Nimustine hydrochloride, vincristine, and cyclophosphamide, is part of a chemotherapy regimen (CONP) used in the treatment of small cell lung cancer. [] The study aimed to assess the effectiveness of CONP administered continuously or alternately with another chemotherapy regimen.

Gadolinium-tetraazacyclododecanetetraacetic acid (Gd-DOTA)

Compound Description: Gd-DOTA is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures. [, ]

Relevance: Gd-DOTA is not structurally related to Nimustine hydrochloride but is essential for the safe and effective delivery of the drug using convection-enhanced delivery (CED). [, ] By mixing Gd-DOTA with Nimustine hydrochloride, clinicians can monitor the drug distribution in real-time during CED, ensuring it reaches the targeted tumor site while minimizing exposure to healthy brain tissue.

Evans Blue Dye

Compound Description: Evans Blue Dye is a diazo dye used in medical research to assess blood-brain barrier permeability. [, ] It binds to albumin in the blood, and its presence in tissues outside blood vessels indicates a breach in the blood-brain barrier.

Relevance: Evans Blue Dye is utilized in studies involving Nimustine hydrochloride to visualize and confirm the drug's distribution within the brain. [, ] Specifically, it helps researchers and clinicians assess the effectiveness of drug delivery methods like convection-enhanced delivery (CED) and evaluate the extent of drug penetration into brain tissue.

Properties

CAS Number

55661-38-6

Product Name

Nimustine hydrochloride

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride

Molecular Formula

C9H14Cl2N6O2

Molecular Weight

309.15 g/mol

InChI

InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H

InChI Key

KPMKNHGAPDCYLP-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl

Solubility

Soluble in DMSO

Synonyms

CS 439 HCl; CS439 HCl; CS-439 HCl; CS-439; CS439; CS 439

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.